2-Chloro-4-methylbenzotrifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

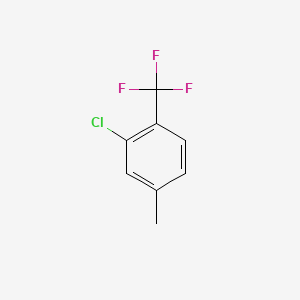

Structure

2D Structure

Properties

IUPAC Name |

2-chloro-4-methyl-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDYNLHQHOFWGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371483 | |

| Record name | 2-Chloro-4-methylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74483-46-8 | |

| Record name | 2-Chloro-4-methylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-methylbenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-methylbenzotrifluoride (CAS 74483-46-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2-Chloro-4-methylbenzotrifluoride. Due to the limited availability of specific experimental and biological data for this compound, this guide includes proposed methodologies based on established protocols for structurally related molecules.

Core Physicochemical Properties

This compound is a halogenated aromatic compound notable for its trifluoromethyl group, which imparts unique electronic properties and metabolic stability, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 74483-46-8 | [2] |

| Molecular Formula | C₈H₆ClF₃ | [2] |

| Molecular Weight | 194.58 g/mol | [2] |

| Appearance | Clear colorless to slightly yellow liquid | [3] |

| Density | 1.287 g/cm³ | [3] |

| Boiling Point | 184.6 °C at 760 mmHg | [3] |

| Flash Point | 68.7 °C | [3] |

| Refractive Index | 1.454 | [3] |

| Assay | ≥98.0% | [3] |

Proposed Synthesis Protocol

Experimental Workflow: Proposed Synthesis

Caption: Proposed two-step synthesis of this compound.

Detailed Proposed Methodology:

Step 1: Friedel-Crafts Trichloromethylation of 2,5-Dichlorotoluene

-

To a four-necked flask equipped with a mechanical stirrer, thermometer, and a gas absorption device, charge carbon tetrachloride.

-

With stirring, slowly add a Lewis acid catalyst, such as aluminum chloride, in portions.

-

Heat the mixture to approximately 50-60°C.

-

Slowly add a mixture of 2,5-dichlorotoluene and carbon tetrachloride, maintaining the reaction temperature between 50-60°C.

-

After the addition is complete, maintain the reaction at this temperature for 2-3 hours.

-

Cool the reaction mixture and pour it into an ice-water mixture for hydrolysis to quench the catalyst.

-

Separate the organic layer, dry it with a suitable drying agent (e.g., anhydrous calcium chloride), and remove the carbon tetrachloride solvent under reduced pressure to obtain crude 2,5-dichloro-4-(trichloromethyl)toluene.

Step 2: Fluorination

-

Charge the crude 2,5-dichloro-4-(trichloromethyl)toluene and anhydrous hydrogen fluoride into a high-pressure reactor.

-

Heat the stirred mixture to 70-80°C, maintaining the pressure at approximately 1 MPa. The hydrogen chloride gas generated can be vented through a constant pressure valve.

-

After 3-4 hours, when the pressure no longer increases, the reaction is considered complete.

-

Cool the reactor and carefully transfer the contents.

-

Wash the product with a dilute solution of sodium bicarbonate to neutralize any remaining acid.

-

Purify the crude product by distillation to obtain this compound.

Analytical Characterization

The identity and purity of this compound would be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow: Analytical Characterization

References

physical and chemical properties of 2-Chloro-4-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylbenzotrifluoride, with the CAS number 74483-46-8, is a halogenated aromatic compound of significant interest in various fields of chemical research and development, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique molecular structure, featuring a trifluoromethyl group, a chlorine atom, and a methyl group on a benzene ring, imparts a distinct combination of reactivity and stability, making it a valuable intermediate in organic synthesis.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with available experimental data and safety information, to support its effective and safe use in research and development.

Chemical Identity

| Property | Value |

| IUPAC Name | 2-chloro-4-methyl-1-(trifluoromethyl)benzene[3] |

| CAS Number | 74483-46-8[3] |

| Molecular Formula | C8H6ClF3[3] |

| Molecular Weight | 194.58 g/mol [3] |

| Synonyms | 3-Chloro-4-(trifluoromethyl)toluene, 2-Chloro-alpha,alpha,alpha-trifluoro-p-xylene[3] |

| InChI | InChI=1S/C8H6ClF3/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3[3] |

| InChIKey | OHDYNLHQHOFWGR-UHFFFAOYSA-N[3] |

| SMILES | CC1=CC(=C(C=C1)C(F)(F)F)Cl[3] |

Physical Properties

This compound is a clear liquid at room temperature.[3] The following table summarizes its key physical properties.

| Property | Value | Source |

| Physical State | Clear liquid | [3] |

| Boiling Point | 184.6°C at 760 mmHg | [3][4] |

| Density | 1.287 ± 0.06 g/cm³ | [3] |

| Flash Point | 68.7 ± 17.9°C | [3][4] |

| Vapor Pressure | 0.994 mmHg at 25°C | [3] |

| Refractive Index | 1.454 | [4] |

| XLogP3 | 3.8 | [3][4] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its three substituents on the aromatic ring:

-

Trifluoromethyl Group (-CF3): This is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution and influences the regioselectivity of such reactions.[3]

-

Chlorine Atom (-Cl): As a halogen, it is also an electron-withdrawing group but can direct incoming electrophiles to the ortho and para positions.[3]

-

Methyl Group (-CH3): This is an electron-donating group, which can activate the ring towards electrophilic substitution.[3]

The combination of these groups results in a complex reactivity profile, making this compound a versatile building block for introducing a trifluoromethylated and chlorinated phenyl moiety into larger molecules. It is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in the public domain. However, predicted collision cross-section data for ion mobility mass spectrometry is available, which can be valuable for analytical purposes.[5]

Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 195.01830 | 131.3 |

| [M+Na]+ | 217.00024 | 142.5 |

| [M-H]- | 193.00374 | 131.7 |

| [M+NH4]+ | 212.04484 | 152.3 |

| [M+K]+ | 232.97418 | 138.0 |

| [M+H-H2O]+ | 177.00828 | 124.9 |

| [M+HCOO]- | 239.00922 | 146.9 |

| [M+CH3COO]- | 253.02487 | 182.5 |

| [M+Na-2H]- | 214.98569 | 137.2 |

| [M]+ | 194.01047 | 129.5 |

| [M]- | 194.01157 | 129.5 |

Source: PubChemLite[5]

Note: Experimental NMR, IR, and full Mass Spectrum data were not found in the performed searches.

Synthesis

The following diagram illustrates a general synthetic pathway.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methylbenzotrifluoride is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique molecular structure, featuring a trifluoromethyl group and a chlorine atom on a toluene scaffold, provides a versatile platform for the development of novel compounds. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and workflow diagrams to facilitate understanding and replication.

Introduction

The strategic importance of fluorinated organic compounds in the life sciences and material science is well-established. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This compound serves as a crucial building block for introducing the 2-chloro-4-(trifluoromethyl)phenyl moiety into larger molecular frameworks. This guide explores the most relevant and practical synthetic methodologies for its preparation.

Synthesis Routes

Several synthetic strategies have been developed for the preparation of this compound. The most prominent routes include the direct chlorination of 4-methylbenzotrifluoride, halogen exchange reactions (Swarts fluorination), and multi-step sequences involving Sandmeyer-type reactions.

Direct Chlorination of 4-Methylbenzotrifluoride

The direct electrophilic chlorination of 4-methylbenzotrifluoride is a straightforward approach to introduce a chlorine atom onto the aromatic ring. The trifluoromethyl group is a meta-director, while the methyl group is an ortho-, para-director. This leads to the formation of a mixture of isomers, with the desired this compound being one of the major products.

Experimental Protocol:

A general procedure for the chlorination of a similar compound, 4-chlorobenzotrifluoride, involves the use of a Lewis acid catalyst.[1] While a specific protocol for 4-methylbenzotrifluoride is not detailed in the provided results, a plausible adaptation is described below.

-

Reaction Setup: A stirred reactor equipped with a gas inlet, a condenser, and a thermometer is charged with 4-methylbenzotrifluoride and a catalytic amount of anhydrous ferric chloride (FeCl₃).

-

Chlorination: Chlorine gas is bubbled through the reaction mixture at a controlled rate. The reaction is typically carried out at a temperature range of 85-95°C in a low polarity solvent such as carbon tetrachloride or dichloromethane.[1]

-

Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the ratio of starting material, desired product, and other isomers.

-

Work-up: Upon completion, the reaction mixture is cooled, and excess chlorine is removed by purging with an inert gas. The mixture is then washed with water and a dilute solution of sodium bicarbonate to remove the catalyst and any acidic byproducts. The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) and the solvent is removed under reduced pressure.

-

Purification: The crude product, a mixture of isomers, is purified by fractional distillation to isolate the this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Methylbenzotrifluoride | |

| Reagents | Chlorine (gas), Ferric Chloride (catalyst) | [1] |

| Solvent | Carbon tetrachloride or Dichloromethane | [1] |

| Temperature | 85-95°C | [1] |

| Yield | Not specified for this specific reaction | |

| Purity | Dependent on purification |

Logical Workflow Diagram:

Caption: Workflow for the synthesis of this compound via direct chlorination.

Halogen Exchange (Swarts Fluorination)

The Swarts fluorination is a powerful method for introducing fluorine atoms into organic molecules by replacing chlorine or bromine atoms.[2][3][4] This route to this compound would involve the synthesis of a trichloromethyl precursor, namely 2-chloro-4-methyl-trichloromethylbenzene, followed by fluorination.

Experimental Protocol:

-

Step 1: Synthesis of 2-chloro-4-methyl-trichloromethylbenzene: This precursor can be synthesized from 3-chlorotoluene and carbon tetrachloride via a Friedel-Crafts type reaction.

-

Step 2: Swarts Fluorination: The 2-chloro-4-methyl-trichloromethylbenzene is then treated with a fluorinating agent, typically antimony trifluoride (SbF₃) in the presence of a catalytic amount of antimony pentachloride (SbCl₅), to replace the chlorine atoms of the trichloromethyl group with fluorine.[2][3] The reaction is typically heated to effect the exchange.

-

Work-up and Purification: The reaction mixture is carefully quenched, and the product is isolated by extraction and purified by distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Precursor | 2-chloro-4-methyl-trichloromethylbenzene | |

| Reagents | Antimony trifluoride (SbF₃), Antimony pentachloride (SbCl₅) | [2][3] |

| Reaction Type | Halogen Exchange (Swarts Reaction) | [2][3][4] |

| Yield | Good yields are generally reported for this reaction type | [2] |

| Purity | High purity can be achieved after distillation |

Logical Workflow Diagram:

Caption: Swarts fluorination route to this compound.

Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides a versatile method for the introduction of a variety of functional groups, including chlorine, onto an aromatic ring via a diazonium salt intermediate.[5][6] A plausible route to this compound would involve the Sandmeyer reaction of 2-amino-4-methylbenzotrifluoride.

Experimental Protocol:

-

Step 1: Synthesis of 2-amino-4-methylbenzotrifluoride: This precursor can be prepared from 4-methylbenzotrifluoride by nitration to 2-nitro-4-methylbenzotrifluoride, followed by reduction of the nitro group.

-

Step 2: Diazotization: 2-amino-4-methylbenzotrifluoride is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like hydrochloric acid) at low temperatures (typically 0-5°C) to form the corresponding diazonium salt.

-

Step 3: Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added to a solution of copper(I) chloride (CuCl) in hydrochloric acid. This promotes the replacement of the diazonium group with a chlorine atom.

-

Work-up and Purification: The reaction mixture is typically warmed to room temperature to ensure complete reaction, and the product is then isolated by steam distillation or solvent extraction. Final purification is achieved by distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Precursor | 2-amino-4-methylbenzotrifluoride | |

| Reagents | NaNO₂, HCl, CuCl | [5][6] |

| Reaction Type | Diazotization followed by Sandmeyer Reaction | [5][6] |

| Yield | Generally moderate to good yields for Sandmeyer reactions | |

| Purity | High purity can be achieved after purification |

Logical Workflow Diagram:

Caption: Multi-step synthesis of this compound via a Sandmeyer reaction.

Conclusion

The synthesis of this compound can be achieved through several viable routes, each with its own advantages and considerations. The choice of a particular method will depend on factors such as the availability of starting materials, the desired scale of production, and the required purity of the final product. The direct chlorination of 4-methylbenzotrifluoride offers a concise route, though it may require careful purification to isolate the desired isomer. The Swarts fluorination provides a high-yielding alternative but involves the handling of potentially hazardous reagents. The Sandmeyer reaction, while being a multi-step process, is a classic and reliable method for the regioselective introduction of the chlorine atom. This guide provides the foundational knowledge and procedural outlines to enable researchers and professionals to select and implement the most suitable synthetic strategy for their specific needs.

References

An In-depth Technical Guide to 2-Chloro-4-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and physicochemical properties of 2-Chloro-4-methylbenzotrifluoride, a key aromatic intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] This document consolidates available data on its chemical identity, physical characteristics, and spectroscopic profile. Detailed experimental protocols for its synthesis and characterization, based on established methodologies for analogous compounds, are presented to facilitate its application in research and development.

Chemical Identity and Structure

This compound is an aromatic organic compound characterized by a benzene ring substituted with a chlorine atom at position 2, a methyl group at position 4, and a trifluoromethyl group. Its unique substitution pattern imparts specific reactivity and properties that are valuable in organic synthesis.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-Chloro-4-methyl-1-(trifluoromethyl)benzene |

| CAS Number | 74483-46-8 |

| Molecular Formula | C₈H₆ClF₃ |

| Molecular Weight | 194.58 g/mol [2] |

| Canonical SMILES | CC1=CC(=C(C=C1)C(F)(F)F)Cl |

| InChI | InChI=1S/C8H6ClF3/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 |

| InChIKey | OHDYNLHQHOFWGR-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Data

| Property | Value |

| Physical State | Clear liquid |

| Boiling Point | 184.6 °C at 760 mmHg |

| Density | 1.3±0.1 g/cm³ |

| Flash Point | 68.7±17.9 °C |

| Refractive Index | 1.454 |

| XLogP3 | 3.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

Synthesis

Plausible Synthetic Pathway

A likely synthetic route to this compound could involve the chlorination of 4-methylbenzotrifluoride or the trifluoromethylation of 2-chloro-4-methylaniline. A common industrial approach for similar structures involves the halogenation of a suitable benzotrifluoride precursor.

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

This protocol is a representative example for the synthesis of a chlorobenzotrifluoride derivative and may be adapted for this compound.

Step 1: Trichloromethylation of 3-Chlorotoluene

-

To a stirred solution of 3-chlorotoluene in an excess of carbon tetrachloride, slowly add a Lewis acid catalyst (e.g., anhydrous aluminum chloride) in portions at a controlled temperature (typically 0-10 °C).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by GC or TLC).

-

Quench the reaction by carefully pouring the mixture into ice-water.

-

Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude trichloromethyl intermediate.

Step 2: Fluorination

-

In a suitable pressure reactor (e.g., a stainless-steel autoclave), combine the crude intermediate from Step 1 with anhydrous hydrogen fluoride (HF).

-

Heat the mixture to a specified temperature (e.g., 80-120 °C) and maintain the pressure for several hours.

-

After the reaction is complete, cool the reactor and carefully vent the excess HF.

-

Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium carbonate or potassium hydroxide).

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by fractional distillation to obtain this compound.

Spectroscopic Data (Predicted and Representative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring, and a singlet in the aliphatic region for the methyl group protons. The coupling patterns of the aromatic protons would be influenced by the chloro, methyl, and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the eight carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and strong C-F stretching vibrations associated with the trifluoromethyl group.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic peaks for the presence of a chlorine atom (M+2). Fragmentation would likely involve the loss of chlorine, fluorine, or the trifluoromethyl group.

Table 3: Predicted Mass Spectrometry Data [3]

| Adduct | m/z |

| [M+H]⁺ | 195.01830 |

| [M+Na]⁺ | 217.00024 |

| [M-H]⁻ | 193.00374 |

| [M]⁺ | 194.01047 |

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis. The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The chloro and methyl groups provide additional sites for further chemical transformations, making this compound a valuable intermediate for the synthesis of a wide range of complex molecules for pharmaceutical and agrochemical applications.[1]

Caption: Key application areas of this compound.

Safety Information

This compound is expected to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in various fields, particularly in the development of new pharmaceuticals and agrochemicals. This guide provides a summary of its key structural and physicochemical properties and outlines a plausible synthetic approach. Further research to fully characterize this compound and explore its reactivity will undoubtedly expand its applications in organic synthesis.

References

molecular weight of 2-Chloro-4-methylbenzotrifluoride

An In-depth Technical Guide to 2-Chloro-4-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 74483-46-8) is a substituted aromatic compound of significant interest in the chemical, pharmaceutical, and agrochemical industries.[1][2][3] Its molecular structure, which incorporates a benzene ring with chlorine, methyl, and trifluoromethyl groups, provides a unique combination of stability and reactivity.[1][2] The trifluoromethyl group (CF₃), a strong electron-withdrawing moiety, and the chlorine atom serve as key functional handles for complex organic syntheses. This guide provides a comprehensive overview of its chemical properties, potential synthetic and analytical workflows, safety protocols, and primary applications, establishing its role as a critical intermediate in the development of advanced materials, active pharmaceutical ingredients (APIs), and specialized agrochemicals.[2][3]

Chemical Identity and Properties

Accurate identification and understanding of the physicochemical properties of this compound are fundamental for its application in research and development.

Chemical Identifiers

The compound is uniquely identified by several standard chemical nomenclature and registry systems.

| Parameter | Information | Source |

| IUPAC Name | 2-chloro-4-methyl-1-(trifluoromethyl)benzene | [1] |

| CAS Registry Number | 74483-46-8 | [1][4] |

| Molecular Formula | C₈H₆ClF₃ | [1][4] |

| Molecular Weight | 194.58 g/mol | [1][4][5] |

| InChI | InChI=1S/C8H6ClF3/c1-5-2-3-6(7(9)4-5)8(10,11,12)/h2-4H,1H3 | [1] |

| InChIKey | OHDYNLHQHOFWGR-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=CC(=C(C=C1)C(F)(F)F)Cl | [1] |

| EC Number | 639-337-9 | [1] |

Physicochemical Properties

The properties of this compound dictate its behavior in chemical reactions and its handling requirements.

| Property | Value | Source |

| Physical State | Clear liquid at room temperature | [1] |

| Density | 1.287 ± 0.06 g/cm³ | [1] |

| Boiling Point | 184.6°C at 760 mmHg | [1][6] |

| Flash Point | 68.7 ± 17.9°C | [1][6] |

| Refractive Index | 1.454 | [6] |

| XLogP3 | 3.8 | [6] |

Synthesis and Analytical Workflows

While specific, detailed experimental protocols for the synthesis and analysis of this compound are proprietary or not widely published, logical workflows can be constructed based on established organic chemistry principles and methods for analogous compounds.

Proposed Synthesis Pathway

The synthesis of substituted benzotrifluorides often involves multi-step processes including halogenation and trifluoromethylation reactions. A plausible synthetic route could start from a readily available toluene derivative.

Caption: A logical workflow for the synthesis of this compound.

Methodology Outline: A potential synthesis route involves the reaction of 3-Chlorotoluene with a trifluoromethylating agent.[7] For instance, a process analogous to those for similar structures might involve reacting the starting material with carbon tetrachloride and hydrogen fluoride under catalysis.[8] The resulting crude product would then undergo purification steps, such as neutralization and steam or fractional distillation, to isolate the final high-purity compound.[9]

Analytical Characterization Workflow

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques. A typical workflow for characterization is outlined below.

Caption: General workflow for the analytical characterization of the final product.

Experimental Protocol Details (General):

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine purity and confirm molecular weight.

-

Protocol Outline: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC. A typical column like an HP-5MS could be used with a temperature program ramping from ~60°C to 280°C.[10] The mass spectrometer, operating in electron impact (EI) mode, would detect fragments and the molecular ion, confirming the mass of 194.58 g/mol .[1][10]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for unambiguous structure elucidation. ¹H NMR would confirm the presence and splitting of aromatic and methyl protons. ¹³C NMR would identify the number of unique carbon environments. ¹⁹F NMR is crucial for confirming the -CF₃ group.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify characteristic functional groups and bonds, such as C-Cl, C-F (strong absorbances), and aromatic C-H stretches.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.[6]

GHS Hazard Information

The following table summarizes the key hazard and precautionary statements associated with this chemical.

| Classification | Code | Statement |

| Hazard Statement | H315 | Causes skin irritation.[6] |

| Hazard Statement | H319 | Causes serious eye irritation.[11] |

| Hazard Statement | H335 | May cause respiratory irritation.[12][13] |

| Precautionary Statement | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[6][12] |

| Precautionary Statement | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[11][12] |

| Precautionary Statement | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[6][12] |

| Precautionary Statement | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][12] |

Handling Recommendations: Use only in a well-ventilated area or under a chemical fume hood.[12][14] Keep away from heat, sparks, and open flames.[11][12] Store in a cool, dry place in a tightly sealed container.[12] Ensure that eyewash stations and safety showers are readily accessible.[12][14]

Industrial Applications

The unique substitution pattern of this compound makes it a valuable and versatile building block in the synthesis of more complex molecules.[2][3]

Caption: Relationship of this compound to its key application areas.

-

Pharmaceutical Synthesis: This compound serves as a key intermediate for creating novel drug molecules. The trifluoromethyl group is often incorporated into APIs to enhance metabolic stability, binding affinity, and bioavailability.[2][3]

-

Agrochemical Development: It is a precursor for the synthesis of modern pesticides and herbicides.[2][3] The specific arrangement of substituents can lead to active compounds with high efficacy and target specificity, contributing to crop protection and yield enhancement.[2]

-

Specialty Chemicals: The stability and reactivity profile of this molecule make it suitable for producing high-performance materials and other specialty chemicals where its unique electronic and steric properties are required.[2]

References

- 1. This compound (74483-46-8) for sale [vulcanchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. 2-Chloro-5-methylbenzotrifluoride | C8H6ClF3 | CID 11701195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. CN1935758A - Process for producing 2-methyl-4,5-dichloro benzo trifluoride - Google Patents [patents.google.com]

- 9. EP0137424A2 - Process for producing 2,4-dichlorobenzotrifluoride - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-Chloro-4-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and experimental protocols related to 2-Chloro-4-methylbenzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries.

Physicochemical Properties

This compound is a halogenated aromatic compound with the chemical formula C₈H₆ClF₃. Its properties make it a versatile building block in organic synthesis.

| Property | Value |

| Boiling Point | 184.6°C at 760 mmHg[1] |

| Density | 1.287 ± 0.06 g/cm³[1] |

| Flash Point | 68.7 ± 17.9°C[1] |

| Molecular Weight | 194.58 g/mol |

Experimental Protocols

Determination of Boiling Point

The boiling point of this compound can be determined using standard laboratory methods such as the capillary method or simple distillation.

Capillary Method Protocol:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an oil bath, to ensure uniform heating.[2][3]

-

The temperature is slowly increased.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[2]

Simple Distillation Protocol:

-

Approximately 5 mL of this compound is placed in a distilling flask.

-

The distillation apparatus is assembled, including a condenser and a receiving flask.

-

The sample is heated, and the temperature is monitored.

-

The boiling point is the highest temperature recorded when the vapor pressure of the liquid equals the external atmospheric pressure, and the liquid is actively distilling.[1]

-

It is crucial to record the barometric pressure at the time of the measurement as the boiling point is pressure-dependent.[1]

Synthesis of this compound

One common method for the synthesis of this compound involves the chlorination of 4-methylbenzotrifluoride.

Synthesis Workflow

Caption: Synthesis of this compound.

Applications in Drug Development

This compound serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates. Its chemical structure allows for further functionalization to create complex molecules with desired therapeutic properties.

References

Solubility of 2-Chloro-4-methylbenzotrifluoride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding Solubility

2-Chloro-4-methylbenzotrifluoride is a halogenated aromatic compound. Its structure, featuring a benzene ring substituted with a chlorine atom, a methyl group, and a trifluoromethyl group, results in a molecule with low polarity. The trifluoromethyl group is a strong electron-withdrawing group, influencing the electronic properties of the aromatic ring.[1] The compound's low polarity suggests a greater affinity for and, therefore, higher solubility in organic solvents compared to polar solvents like water.[1] While precise figures are not published, it is expected to be miscible with a wide range of common organic solvents.

Data Presentation: A Framework for Your Research

To facilitate the systematic collection and comparison of solubility data, the following table structure is recommended. Researchers can populate this table with their experimentally determined values.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Mole Fraction (χ) | Method of Determination | Notes |

| Methanol | |||||

| Ethanol | |||||

| Acetone | |||||

| Dichloromethane | |||||

| Ethyl Acetate | |||||

| Toluene | |||||

| Add other solvents as needed |

Experimental Protocol: Determining Solubility

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent at a specific temperature. This method is a standard and reliable approach for generating accurate solubility data.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled water bath or incubator

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes

-

Evaporating dish or pre-weighed beaker

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is ensured when a visible amount of undissolved solute remains at the bottom of the vial.

-

Place a magnetic stir bar in the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in the temperature-controlled water bath set to the desired experimental temperature.

-

Stir the mixture vigorously for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically check to ensure undissolved solute is still present.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, stop the stirring and allow the undissolved solute to settle for at least 2 hours within the temperature-controlled environment.

-

Carefully draw a known volume of the supernatant (the clear liquid above the settled solute) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish or beaker. The filter should also be at the experimental temperature if possible. This step is crucial to remove any microscopic undissolved particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporating dish containing the filtered solution to determine the total mass of the solution.

-

Carefully evaporate the solvent from the solution. This can be done in a fume hood at room temperature, in a drying oven at a temperature below the boiling point of the solute, or under vacuum for faster and more gentle evaporation.

-

Once the solvent is completely evaporated, place the evaporating dish in a desiccator to cool to room temperature and remove any residual moisture.

-

Weigh the evaporating dish with the dried solute.

-

-

Calculation of Solubility:

-

Mass of the solute: Subtract the initial mass of the empty evaporating dish from the final mass of the dish containing the dried solute.

-

Mass of the solvent: Subtract the mass of the solute from the total mass of the solution.

-

Solubility ( g/100 mL): Calculate the solubility using the mass of the solute and the initial volume of the solvent used to prepare the saturated solution, then normalize to 100 mL.

-

Mole Fraction (χ): Convert the mass of the solute and the mass of the solvent to moles using their respective molar masses. The mole fraction of the solute is then calculated as: χ = moles of solute / (moles of solute + moles of solvent)

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvents for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

An In-depth Technical Guide to the Stability and Reactivity of 2-Chloro-4-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and reactivity of 2-Chloro-4-methylbenzotrifluoride (CAS No. 74483-46-8). This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] A thorough understanding of its stability and reactivity is crucial for its effective use in research and development, ensuring safety, and optimizing reaction conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to its handling, storage, and behavior in chemical reactions.

| Property | Value |

| Molecular Formula | C₈H₆ClF₃ |

| Molecular Weight | 194.58 g/mol [2][3] |

| Appearance | Clear, almost colorless liquid |

| Boiling Point | 184.6 °C at 760 mmHg[2][3] |

| Density | 1.287 ± 0.06 g/cm³[2][3] |

| Flash Point | 68.7 ± 17.9 °C[2][3] |

| CAS Number | 74483-46-8[2][3] |

Chemical Stability

This compound is a relatively stable aromatic compound under standard conditions. The stability is largely attributed to the aromatic ring system and the strong carbon-fluorine bonds of the trifluoromethyl group. However, its stability can be influenced by several factors, including temperature, light, and the presence of other chemical agents.

Thermal Stability

Photochemical Stability

The photochemical stability of benzotrifluoride derivatives is highly dependent on the nature and position of the substituents on the benzene ring. Studies on substituted benzotrifluorides have shown that they can undergo photohydrolysis to form the corresponding benzoic acids. The rate of this degradation is influenced by the electronic properties of the substituents. While specific studies on this compound are not available, the presence of both an electron-withdrawing chlorine atom and an electron-donating methyl group creates a complex electronic environment that will influence its susceptibility to photodegradation.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its three substituents on the aromatic ring: the trifluoromethyl group (-CF₃), the chlorine atom (-Cl), and the methyl group (-CH₃).

-

Trifluoromethyl Group (-CF₃): This is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution.

-

Chlorine Atom (-Cl): Chlorine is an ortho, para-directing deactivator for electrophilic aromatic substitution due to the competing effects of its inductive electron withdrawal and resonance electron donation.

-

Methyl Group (-CH₃): The methyl group is an ortho, para-directing activator for electrophilic aromatic substitution due to its electron-donating inductive effect.

Electrophilic Aromatic Substitution

The benzene ring of this compound can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. The directing effects of the existing substituents will determine the position of the incoming electrophile. The activating methyl group and the deactivating but ortho, para-directing chlorine atom will compete with the strongly deactivating meta-directing trifluoromethyl group to influence the regioselectivity of the reaction.

Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing trifluoromethyl group makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the -CF₃ group. The chlorine atom can potentially be displaced by strong nucleophiles under suitable reaction conditions.

Reactions of the Methyl Group

The methyl group can be a site for oxidation reactions to form a carboxylic acid or can be halogenated under radical conditions.

Experimental Protocols

To rigorously assess the stability and reactivity of this compound, a series of experimental protocols can be employed.

Thermal Stability Assessment

4.1.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of the compound.

-

Methodology:

-

A small, accurately weighed sample (5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina).

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperature ranges of mass loss.

-

For analysis of decomposition products, the TGA can be coupled with a mass spectrometer (TGA-MS) to identify the evolved gases.[4]

-

4.1.2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine thermal transitions such as melting, boiling, and decomposition.

-

Methodology:

-

A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum DSC pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere.

-

The difference in heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify endothermic (melting, boiling) and exothermic (decomposition) events.

-

Reactivity and Degradation Product Analysis

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To separate and identify the products of reactivity or degradation studies.

-

Methodology:

-

A solution of this compound is subjected to specific reaction conditions (e.g., hydrolysis, oxidation, or reaction with a nucleophile).

-

Aliquots of the reaction mixture are taken at different time intervals.

-

The samples are prepared for GC-MS analysis, which may involve extraction and derivatization.

-

The sample is injected into the GC, where the components are separated based on their boiling points and interactions with the column stationary phase.

-

The separated components then enter the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectra are used to identify the structure of the parent compound and any reaction products or degradants by comparing them to spectral libraries.

-

Visualizations

Caption: Workflow for assessing the thermal stability of this compound.

Caption: Generalized mechanism of electrophilic aromatic substitution on the compound.

References

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-4-methylbenzotrifluoride

This guide provides comprehensive safety and handling information for 2-Chloro-4-methylbenzotrifluoride (CAS No. 74483-46-8), intended for researchers, scientists, and professionals in drug development and other laboratory settings. The following sections detail the compound's properties, hazards, and the necessary precautions for its safe use.

Chemical Identification and Properties

This compound is an aromatic organic compound.[1] Its structure consists of a benzene ring substituted with a chlorine atom, a methyl group, and a trifluoromethyl group.[1] This substitution pattern gives it unique chemical and physical properties.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-chloro-4-methyl-1-(trifluoromethyl)benzene | [1] |

| CAS Registry Number | 74483-46-8 | [1] |

| Molecular Formula | C8H6ClF3 | [1][2][3] |

| Molecular Weight | 194.58 g/mol | [1][3][4] |

| Physical State | Clear liquid at room temperature | [1] |

| Boiling Point | 184.6°C at 760 mmHg | [1] |

| Density | 1.287 g/cm³ | [1] |

| Flash Point | 68.7°C | [1] |

Hazard Identification and Toxicological Summary

This compound is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[2][5]

Table 2: GHS Hazard Information and Toxicological Data

| Hazard Statement | Classification | Precautionary Statement Codes |

| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | P264, P280, P302+P352, P332+P313, P362[2] |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | P264, P280, P305+P351+P338, P337+P313[5] |

| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | P261, P271, P304+P340, P312, P403+P233, P405[2][5] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk of exposure.

Handling:

-

Avoid all personal contact, including inhalation of vapors.[5]

-

Use only in a well-ventilated area or under a chemical fume hood.[5][6]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[5]

-

Wash hands thoroughly with soap and water after handling.[5]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[5]

-

Keep containers securely sealed when not in use.[5]

-

Ground and bond containers when transferring material to prevent static discharge.[7]

Storage:

-

Store away from incompatible materials, such as strong oxidizing agents, and foodstuffs.[5][6]

-

Protect containers from physical damage and check regularly for leaks.[5]

Caption: General workflow for safely handling this compound in a lab.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to prevent exposure.

-

Engineering Controls: Facilities should be equipped with adequate ventilation, such as a chemical fume hood, to keep airborne concentrations low.[6][8] Eyewash stations and safety showers must be readily accessible near the workstation location.[6][8]

-

Eye/Face Protection: Use tight-sealing safety goggles or a face shield.[8][9]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber) and protective clothing to prevent skin contact.[5][10]

-

Respiratory Protection: If ventilation is inadequate or if there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic gases and vapors.[8][9][11]

First-Aid Measures

Immediate action is required in case of exposure. Always show the Safety Data Sheet (SDS) to the attending medical professional.[6][12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[6]

-

Skin Contact: Take off immediately all contaminated clothing.[12][13] Flush skin with plenty of running water and soap for at least 15 minutes.[5][7] If skin irritation occurs, get medical advice.[8][13]

-

Inhalation: Remove the victim from the contaminated area to fresh air immediately.[7] If breathing is difficult, give oxygen.[7] If not breathing, give artificial respiration.[7] Call a poison center or doctor if you feel unwell.[5][8]

-

Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water and then drink plenty of water.[7][8] Never give anything by mouth to an unconscious person.[6][7] Seek medical attention.

Caption: Decision-making workflow for first aid following exposure.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9] There is no restriction on the type of extinguisher which may be used.[5]

-

Specific Hazards: The compound is combustible.[8] Containers may explode when heated.[7][8] Thermal decomposition can release irritating and toxic gases, including carbon oxides, hydrogen fluoride, and hydrogen chloride gas.[6][8][9]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel from the area.[6][9] Eliminate all ignition sources.[14] Avoid breathing vapors and contact with the material.[5] Wear appropriate personal protective equipment.[5][6]

-

Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[5][14]

-

Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, sealed container for disposal.[7] For large spills, a vapor-suppressing foam may be used.[14] Use non-sparking tools to collect the absorbed material.[14] Wash the spill area with large amounts of water.[5]

Caption: Step-by-step procedure for managing an accidental spill.

Experimental Protocols for Safety Assessment

The hazard classifications for this compound are determined through standardized toxicological testing. While specific experimental reports for this exact compound are not detailed in the search results, the methodologies generally follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

-

Acute Toxicity Studies (Oral, Dermal, Inhalation): These experiments determine the short-term adverse effects of a substance. For a related compound, 4-chlorobenzotrifluoride, acute oral toxicity in rats resulted in an LD50 of 6800 mg/kg bw, while acute dermal toxicity in rabbits was determined to be >2700 mg/kg bw.[15] Acute inhalation studies on rats showed an LC50 greater than 32 mg/L.[15] These tests involve administering the substance to animals (e.g., rats, rabbits) via the relevant route of exposure and observing for signs of toxicity and mortality over a set period.

-

Skin and Eye Irritation Studies: These protocols, often following OECD TG 404 (Dermal Irritation) and TG 405 (Eye Irritation), involve applying the substance to the skin or into the eye of a test animal (typically a rabbit) and scoring the resulting irritation (redness, swelling, corneal opacity) over several days.

-

Skin Sensitization Studies: The potential for a chemical to cause an allergic skin reaction is often assessed using the Local Lymph Node Assay (LLNA) (OECD TG 429).[15] This involves applying the test substance to the ears of mice and measuring the proliferation of lymphocytes in the draining lymph nodes.[15]

References

- 1. This compound (74483-46-8) for sale [vulcanchem.com]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. 1-Chloro-2-methyl-4-(trifluoromethyl)benzene | C8H6ClF3 | CID 13489932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Protective Equipment for Working With Solvents | MicroCare [microcare.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. M-CHLOROBENZOTRIFLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to the Hazards of 2-Chloro-4-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety endorsement or recommendation. It is imperative to consult the official Safety Data Sheet (SDS) and conduct a thorough risk assessment before handling 2-Chloro-4-methylbenzotrifluoride.

Introduction

This compound (CAS No. 74483-46-8) is an aromatic organic compound characterized by a benzene ring substituted with a chlorine atom, a methyl group, and a trifluoromethyl group.[1] Its molecular formula is C8H6ClF3, and it has a molecular weight of 194.58 g/mol .[1] This compound and its isomers are of interest in chemical synthesis, particularly as intermediates in the production of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making trifluoromethylated aromatic compounds valuable in drug discovery. However, the halogenated and aromatic nature of this compound also necessitates a thorough understanding of its associated hazards.

Due to a lack of extensive, publicly available toxicological data specific to this compound, this guide incorporates data from a closely related structural isomer, 4-chlorobenzotrifluoride (p-chlorobenzotrifluoride, PCBTF, CAS No. 98-56-6), to provide a more comprehensive overview of potential hazards. It is crucial to recognize that while the data for 4-chlorobenzotrifluoride provides valuable insights, the toxicological properties of isomers can differ.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is fundamental to assessing its hazards.

Table 1: Physicochemical Properties of this compound and 4-chlorobenzotrifluoride

| Property | This compound | 4-chlorobenzotrifluoride (Surrogate) |

| CAS Number | 74483-46-8[1] | 98-56-6 |

| Molecular Formula | C8H6ClF3[1] | C7H4ClF3 |

| Molecular Weight | 194.58 g/mol [1] | 180.56 g/mol |

| Appearance | Clear liquid at room temperature[1] | Colorless liquid with a characteristic aromatic odor |

| Boiling Point | 184.6°C at 760 mmHg[1] | 139 °C |

| Density | 1.287 g/cm³[1] | 1.353 g/cm³ at 25 °C |

| Flash Point | 68.7°C[1] | 43 °C (Closed Cup) |

| Water Solubility | Data not available | 29.1 mg/L at 25 °C |

| Vapor Pressure | Data not available | 5.2 mmHg at 20 °C |

Toxicological Hazards

The primary health hazards associated with halogenated aromatic compounds include irritation, sensitization, and potential systemic effects upon exposure.

Acute Toxicity

Acute toxicity data provides information on the adverse effects that may result from a single or short-term exposure to a substance.

Table 2: Acute Toxicity Data for 4-chlorobenzotrifluoride (Surrogate for this compound)

| Route of Exposure | Species | Test | Value | Reference |

| Oral | Rat | LD50 | > 5000 mg/kg bw | [2] |

| Dermal | Rabbit | LD50 | > 2700 mg/kg bw | [2] |

| Inhalation | Rat | LC50 (4 h) | > 32.03 mg/L | [2] |

Based on the data for the surrogate compound, this compound is expected to have low acute toxicity via oral, dermal, and inhalation routes.

Skin Irritation and Corrosion

Based on GHS classifications from various suppliers, this compound is considered to cause skin irritation.[3] Studies on the surrogate, 4-chlorobenzotrifluoride, suggest it is not a skin irritant.[2] This discrepancy highlights the importance of obtaining specific data for the compound of interest.

Eye Irritation

This compound is classified as causing serious eye irritation.[3] This is a significant hazard that requires stringent control measures to prevent eye contact. Studies on the surrogate compound, 4-chlorobenzotrifluoride, indicate that it is not an eye irritant.[2]

Skin Sensitization

There is no specific data available for the skin sensitization potential of this compound. However, the surrogate compound, 4-chlorobenzotrifluoride, is classified as a weak skin sensitizer based on the results of local lymph node assays (LLNA) in mice.[2] It is therefore prudent to consider this compound as a potential skin sensitizer.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

Table 3: GHS Hazard Classifications for this compound

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[3] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation[3] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of chemicals are crucial for data interpretation and replication. The following are generalized protocols based on OECD guidelines, which would be suitable for assessing the hazards of this compound.

Acute Dermal Irritation/Corrosion (Adapted from OECD 404)

This test determines the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.[4][5][6][7][8]

Caption: Workflow for Acute Dermal Irritation/Corrosion Testing.

Acute Eye Irritation/Corrosion (Adapted from OECD 405)

This test evaluates the potential of a substance to produce irritation or corrosion in the eye.[9][10][11][12][13]

References

- 1. researchgate.net [researchgate.net]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. researchgate.net [researchgate.net]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Application of 2-Chloro-4-methylbenzotrifluoride in Agrochemicals: A Detailed Overview

Introduction:

2-Chloro-4-methylbenzotrifluoride is a key fluorinated building block in the synthesis of a variety of agrochemicals. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a methyl group on the benzene ring, provides a versatile scaffold for the construction of complex and highly active herbicidal and pesticidal molecules. The presence of the trifluoromethyl group often enhances the biological activity, metabolic stability, and lipophilicity of the final product, making it a desirable moiety in modern agrochemical design. This document provides detailed application notes and experimental protocols for the use of this compound as a starting material in the synthesis of agrochemicals, particularly focusing on the preparation of haloacetanilide herbicides.

Application in Herbicide Synthesis: The Haloacetanilide Class

A significant application of this compound is as a precursor for the synthesis of 2-haloacetanilide herbicides. These herbicides are effective in controlling a wide range of annual grasses and broadleaf weeds in various crops. The general synthetic strategy involves the transformation of this compound into a key aniline intermediate, which is then further elaborated to the final herbicidal product.

The primary synthetic pathway involves two key steps:

-

Nitration: Electrophilic aromatic substitution on this compound introduces a nitro group, leading to the formation of 2-nitro-4-methyl-5-chlorobenzotrifluoride.

-

Reduction: The nitro group is subsequently reduced to an amino group to yield the crucial intermediate, 2-amino-4-methyl-5-chlorobenzotrifluoride.

This aniline intermediate serves as a cornerstone for the synthesis of various haloacetanilide herbicides through N-acylation and subsequent functionalization.

Experimental Protocols

Protocol 1: Synthesis of 2-nitro-4-methyl-5-chlorobenzotrifluoride

This protocol details the nitration of this compound.

Materials:

-

This compound

-

Fuming nitric acid (98%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Dichloromethane

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a mixture of concentrated sulfuric acid and fuming nitric acid is prepared and cooled to 0-5 °C in an ice bath.

-

This compound is added dropwise to the cooled acid mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at 0-5 °C.

-

The reaction mixture is then slowly poured onto crushed ice with vigorous stirring.

-

The product is extracted with dichloromethane.

-

The organic layer is washed with water, followed by a 5% sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure using a rotary evaporator to yield crude 2-nitro-4-methyl-5-chlorobenzotrifluoride.

-

The crude product can be further purified by vacuum distillation.

Quantitative Data:

| Reactant | Molar Ratio | Yield (%) |

| This compound | 1.0 | |

| Fuming Nitric Acid | 1.1 - 1.5 | |

| Concentrated Sulfuric Acid | 1.0 - 2.0 | |

| Product | ||

| 2-nitro-4-methyl-5-chlorobenzotrifluoride | 90-95 |

Protocol 2: Synthesis of 2-amino-4-methyl-5-chlorobenzotrifluoride

This protocol describes the reduction of the nitro intermediate to the corresponding aniline.

Materials:

-

2-nitro-4-methyl-5-chlorobenzotrifluoride

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (20%)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Buchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A mixture of iron powder and ammonium chloride in a solution of ethanol and water is placed in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.

-

The mixture is heated to reflux.

-

A solution of 2-nitro-4-methyl-5-chlorobenzotrifluoride in ethanol is added dropwise to the refluxing mixture.

-

After the addition is complete, the reaction mixture is refluxed for an additional 4-6 hours until the reaction is complete (monitored by TLC).

-

The hot reaction mixture is filtered through a bed of celite to remove the iron sludge. The filter cake is washed with hot ethanol.

-

The combined filtrate is concentrated under reduced pressure.

-

The residue is dissolved in dichloromethane and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to give crude 2-amino-4-methyl-5-chlorobenzotrifluoride.

-

The crude product can be purified by vacuum distillation or recrystallization.

Quantitative Data:

| Reactant | Molar Ratio | Yield (%) |

| 2-nitro-4-methyl-5-chlorobenzotrifluoride | 1.0 | |

| Iron Powder | 3.0 - 5.0 | |

| Ammonium Chloride | 0.1 - 0.2 | |

| Product | ||

| 2-amino-4-methyl-5-chlorobenzotrifluoride | 85-90 |

Protocol 3: Synthesis of a Haloacetanilide Herbicide Precursor

This protocol outlines the acylation of the aniline intermediate with chloroacetyl chloride.

Materials:

-

2-amino-4-methyl-5-chlorobenzotrifluoride

-

Chloroacetyl chloride

-

Triethylamine or Sodium acetate

-

Anhydrous toluene or Dichloromethane

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

2-amino-4-methyl-5-chlorobenzotrifluoride is dissolved in an anhydrous solvent (e.g., toluene) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. A base such as triethylamine or sodium acetate is added.

-

The solution is cooled to 0-5 °C in an ice bath.

-

Chloroacetyl chloride is added dropwise to the cooled solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours.

-

The reaction mixture is washed with water, dilute hydrochloric acid, and then with a saturated sodium bicarbonate solution.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude N-(2-chloro-4-methyl-5-(trifluoromethyl)phenyl)-2-chloroacetamide.

-

The crude product can be purified by recrystallization.

Quantitative Data:

| Reactant | Molar Ratio | Yield (%) |

| 2-amino-4-methyl-5-chlorobenzotrifluoride | 1.0 | |

| Chloroacetyl Chloride | 1.1 - 1.2 | |

| Triethylamine or Sodium Acetate | 1.1 - 1.2 | |

| Product | ||

| N-(2-chloro-4-methyl-5-(trifluoromethyl)phenyl)-2-chloroacetamide | 90-95 |

This chloroacetamide derivative can then be further functionalized, for example, by N-alkylation with reagents like ethoxymethyl chloride, to yield final herbicidal products such as N-(ethoxymethyl)-2'-trifluoromethyl-6'-methyl-2-chloroacetanilide analogs.

Signaling Pathways and Logical Relationships

The synthesis of haloacetanilide herbicides from this compound follows a logical progression of chemical transformations. This can be visualized as a synthetic pathway.

Caption: Synthetic pathway from this compound to Haloacetanilide Herbicides.

Experimental Workflow

The overall experimental workflow for the synthesis of the haloacetanilide herbicide precursor can be summarized in the following diagram.

Caption: Experimental workflow for the synthesis of a haloacetanilide herbicide precursor.

2-Chloro-4-methylbenzotrifluoride: A Key Intermediate in Organic Synthesis for Agrochemical and Pharmaceutical Development

Abstract

2-Chloro-4-methylbenzotrifluoride (CAS No. 74483-46-8) is a versatile fluorinated aromatic compound that serves as a critical intermediate in the synthesis of a wide array of organic molecules, particularly in the agrochemical and pharmaceutical industries. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a methyl group, imparts specific reactivity that allows for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key derivatives, highlighting its role in the development of dinitroaniline herbicides.

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy to enhance their metabolic stability, binding affinity, and lipophilicity. This compound is a prime example of a fluorinated building block that has found significant utility in organic synthesis. The electron-withdrawing nature of the trifluoromethyl group, combined with the directing effects of the chlorine and methyl substituents, makes this compound a valuable precursor for targeted chemical transformations. This intermediate is particularly crucial in the synthesis of dinitroaniline herbicides, which function by inhibiting microtubule formation in target weeds.[1][2][3][4]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value |

| CAS Number | 74483-46-8 |

| Molecular Formula | C₈H₆ClF₃ |

| Molecular Weight | 194.58 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 184.6 °C at 760 mmHg |

| Density | 1.287 g/cm³ |

| Flash Point | 68.7 °C |

| Solubility | Insoluble in water, soluble in common organic solvents |

Applications in Organic Synthesis

The primary application of this compound lies in its role as a precursor for the synthesis of more complex molecules. A key synthetic pathway involves electrophilic aromatic substitution, specifically nitration, followed by reduction of the nitro group to an amine, and subsequent derivatization.

Synthesis of Dinitroaniline Herbicides

A prominent application of this compound is in the synthesis of dinitroaniline herbicides, such as analogues of Trifluralin. The general synthetic workflow is outlined below.

Caption: General synthetic workflow for the synthesis of dinitroaniline herbicide analogues from this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations in the synthesis of a dinitroaniline herbicide analogue starting from this compound.

Protocol 1: Nitration of this compound

This protocol describes the synthesis of 2-Chloro-4-methyl-5-nitrobenzotrifluoride. The procedure is adapted from a similar nitration of 2-chloro-4-fluorobenzotrichloride.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (90%)

-

Dichloromethane

-

Aqueous Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware, including a three-necked round-bottom flask, dropping funnel, and thermometer.

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (4.0 equivalents).

-

Cool the sulfuric acid to below 10 °C in an ice bath.

-

Slowly add fuming nitric acid (1.14 equivalents) to the sulfuric acid while maintaining the temperature below 10 °C to create the sulfonitric mixture.

-

To the sulfonitric mixture, add this compound (1.0 equivalent) dropwise over a period of two hours, ensuring the temperature is maintained between 6 °C and 8 °C.

-

After the addition is complete, stir the reaction mixture at the same temperature for an additional 6 hours.

-

Upon completion of the reaction (monitored by TLC or GC), carefully pour the reaction mixture over crushed ice.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate until neutral, followed by a wash with brine.